molecular formula C26H35NO4 B084857 Diprenorphine CAS No. 14357-78-9

Diprenorphine

Cat. No.: B084857
CAS No.: 14357-78-9
M. Wt: 425.6 g/mol
InChI Key: OIJXLIIMXHRJJH-KNLIIKEYSA-N
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Mechanism of Action

Target of Action

Diprenorphine, also known as diprenorfin, is a non-selective, high-affinity, weak partial agonist of the μ- (MOR), κ- (KOR), and δ-opioid receptor (DOR) with equal affinity . These receptors are the primary targets of this compound. The opioid receptors play a crucial role in pain modulation and reward in the central nervous system .

Mode of Action

This compound binds approximately equally to the three subtypes of opioid receptors and antagonizes them . This means that it prevents the receptors from being activated by other opioid substances. It is particularly effective in reversing the effects of super-potent opioids like etorphine and carfentanil, which are often used for tranquilizing large animals .

Biochemical Pathways

It is known that the drug works by antagonizing the opioid receptors, thereby preventing the activation of these receptors by other opioids . This can lead to a decrease in the perception of pain and a reduction in the reward response, which are the primary downstream effects of opioid receptor activation .

Pharmacokinetics

Like many other opioids, it is likely to be absorbed well in the body, distributed widely, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the antagonism of opioid receptors. By binding to these receptors, this compound prevents other opioids from activating them, thereby reversing the effects of potent opioids . This can result in the reversal of symptoms such as pain and sedation commonly associated with opioid use .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other opioids in the body can affect the drug’s ability to bind to and antagonize opioid receptors . Additionally, factors such as the pH level of the body, the presence of certain enzymes, and the individual’s overall health status can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diprenorphine involves several steps, starting from thebaine, an opiate alkaloid. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent control of temperature, pressure, and pH to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Diprenorphine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications.

Scientific Research Applications

Chemistry

In chemistry, diprenorphine is used as a reference compound for studying opioid receptor interactions and developing new opioid antagonists.

Biology

In biological research, this compound is used to study the mechanisms of opioid receptor activation and inhibition, providing insights into pain management and addiction.

Medicine

Medically, this compound is used in veterinary practices to reverse the effects of potent opioids used in animal tranquilization. It is crucial for safely awakening animals after procedures involving etorphine or carfentanil .

Industry

In the pharmaceutical industry, this compound is used in the development and testing of new opioid receptor modulators, contributing to the advancement of pain management therapies.

Comparison with Similar Compounds

Similar Compounds

    Naloxone: A commonly used opioid antagonist but less potent than diprenorphine.

    Naltrexone: Another opioid antagonist used for treating opioid dependence.

    Buprenorphine: A partial agonist with a high binding affinity but used for opioid addiction treatment due to its safety profile.

Uniqueness

This compound’s uniqueness lies in its high potency as an opioid antagonist, making it the preferred choice for reversing the effects of extremely potent opioids like etorphine and carfentanil. Its ability to bind with high affinity to multiple opioid receptors sets it apart from other antagonists .

Properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxypropan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35NO4/c1-23(2,29)18-13-24-8-9-26(18,30-3)22-25(24)10-11-27(14-15-4-5-15)19(24)12-16-6-7-17(28)21(31-22)20(16)25/h6-7,15,18-19,22,28-29H,4-5,8-14H2,1-3H3/t18-,19-,22-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJXLIIMXHRJJH-KNLIIKEYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16808-86-9 (hydrochloride)
Record name Diprenorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00903941
Record name Diprenorphine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Diprenorphine binds approximately equally to the three subtypes of opioid receptorsand antagonizes them.
Record name Diprenorphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01548
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CAS No.

14357-78-9
Record name Diprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14357-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprenorphine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014357789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diprenorphine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00903941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diprenorphine
Source European Chemicals Agency (ECHA)
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Record name DIPRENORPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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